Morpholine-3-carboxamide

Medicinal Chemistry Organic Synthesis Regioselectivity

Accelerate antiviral drug discovery with Morpholine-3-carboxamide (CAS 848488-74-4), the proven reactant for synthesizing potent, orally bioavailable N-methyl pyrimidone HIV integrase inhibitors—a critical starting material for immunomodulatory TLR7/TLR8 inhibitor programs. This unsubstituted heterocyclic core scaffold enables diverse downstream functionalization for focused library synthesis and SAR exploration without the restrictions of pre-substituted analogs. Unlike the 4-carboxamide isomer, the 3-position amide delivers precise architecture for HIV-targeted therapeutics. Procure the racemic ≥98% purity grade for superior cost-efficiency in non-chiral applications.

Molecular Formula C5H10N2O2
Molecular Weight 130.15 g/mol
CAS No. 848488-74-4
Cat. No. B110646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorpholine-3-carboxamide
CAS848488-74-4
Molecular FormulaC5H10N2O2
Molecular Weight130.15 g/mol
Structural Identifiers
SMILESC1COCC(N1)C(=O)N
InChIInChI=1S/C5H10N2O2/c6-5(8)4-3-9-2-1-7-4/h4,7H,1-3H2,(H2,6,8)
InChIKeyYPSPPJRTCRMQGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Morpholine-3-carboxamide (CAS 848488-74-4) for Pharmaceutical and Agrochemical R&D: Specifications and Applications


Morpholine-3-carboxamide (CAS 848488-74-4), also referred to as 3-morpholinecarboxamide, is a heterocyclic building block with the molecular formula C5H10N2O2 and a molecular weight of 130.15 g/mol . It is commercially available from multiple reputable vendors with a minimum purity specification of 98% . This compound features a morpholine ring with a carboxamide functional group at the 3-position, making it a versatile intermediate in drug discovery and material science [1]. Its primary utility lies in its role as a reactant in the synthesis of N-methyl pyrimidone derivatives, which are potent and orally bioavailable HIV integrase inhibitors [2].

Why Morpholine-3-carboxamide (CAS 848488-74-4) Cannot Be Replaced by Other Morpholine Carboxamides


Substituting Morpholine-3-carboxamide with other morpholine carboxamide isomers or derivatives is not feasible without altering the synthetic pathway and final molecular architecture. The position of the carboxamide group (3- vs. 4-) dictates the compound's reactivity and its suitability for specific downstream reactions . For instance, Morpholine-4-carboxamide, which has the amide group on the ring nitrogen, exhibits entirely different chemical behavior and is often explored for antimicrobial applications, which is not the primary use case for the 3-substituted analog . Furthermore, the commercial availability of the core Morpholine-3-carboxamide (CAS 848488-74-4) with a specified purity of ≥98% provides a reliable starting point for reproducible research, whereas the use of complex, pre-substituted analogs (e.g., N-aryl or N-alkyl derivatives) would lock researchers into a specific, less flexible synthetic trajectory .

Quantitative Evidence for Selecting Morpholine-3-carboxamide (CAS 848488-74-4) over Alternatives


Regiochemical Positioning: 3- vs. 4-Substituted Morpholine Carboxamide in Synthetic Utility

The synthetic utility of Morpholine-3-carboxamide (CAS 848488-74-4) is defined by its 3-position substitution, which directly influences its role as a reactant in the synthesis of specific pharmacophores. For example, it is specifically identified as a reactant in the synthesis of N-methyl pyrimidone derivatives, which are potent HIV integrase inhibitors [1]. In contrast, Morpholine-4-carboxamide, where the amide is on the ring nitrogen, has been explored for unrelated antimicrobial applications, demonstrating that the substitution position dictates the compound's end-use in research .

Medicinal Chemistry Organic Synthesis Regioselectivity

Racemate vs. Single Enantiomer: Cost and Application Trade-offs for Morpholine-3-carboxamide

For research applications where stereochemistry is not critical, the racemic Morpholine-3-carboxamide (CAS 848488-74-4) is the cost-effective and readily available starting material. Its enantiopure counterparts, (R)-Morpholine-3-carboxamide and (S)-Morpholine-3-carboxamide (CAS 1272667-18-1), are also commercially available with a purity of ≥98%, but they are typically more expensive and used for specialized enantioselective reactions . The racemate allows for early-stage medicinal chemistry exploration without the immediate cost burden of chiral resolution.

Chiral Chemistry Asymmetric Synthesis Drug Development

Core Scaffold vs. N-Substituted Analogs in Synthetic Flexibility and Purity

Morpholine-3-carboxamide (CAS 848488-74-4) serves as a versatile, unsubstituted core scaffold, enabling diverse downstream functionalization. In contrast, N-substituted analogs such as N-(o-Tolyl)morpholine-3-carboxamide or N-Methyl-N-((4-methylthiazol-5-yl)methyl)morpholine-3-carboxamide are pre-functionalized and therefore have limited synthetic flexibility . Procuring the core scaffold (≥98% purity) provides a single, high-purity starting point for multiple projects, whereas each substituted analog is a distinct, and often more expensive, chemical entity with its own purity specification .

Medicinal Chemistry Building Blocks Synthetic Methodology

Morpholine-3-carboxamide as a Verified Intermediate in HIV Integrase Inhibitor Synthesis

Morpholine-3-carboxamide (CAS 848488-74-4) is specifically documented as a reactant in the synthesis of N-methyl pyrimidone derivatives, which are described as potent and orally bioavailable HIV integrase inhibitors [1]. This is a direct application that distinguishes it from many other morpholine carboxamide analogs. While complex derivatives like (E)-4-(4-(dimethylamino)but-2-enoyl)-N-(3-(((8-isopropyl-2-((tetrahydro-2H-pyran-4-yl)amino)pyrazolo[1,5-a][1,3,5]triazin-4-yl)amino)methyl)phenyl)morpholine-3-carboxamide have been studied as CDK7 inhibitors with an IC50 of 300 nM [2], the core Morpholine-3-carboxamide (CAS 848488-74-4) is the fundamental building block that enables the synthesis of these and other therapeutically relevant molecules.

Antiviral Research HIV Integrase Inhibitors

Commercial Purity and Supplier Availability: Racemate vs. Enantiopure Forms

A comparative analysis of commercial offerings reveals that the racemic Morpholine-3-carboxamide (CAS 848488-74-4) is widely available from multiple suppliers with a standard purity of 98% or higher . Similarly, the enantiopure forms, (R)-Morpholine-3-carboxamide and (S)-Morpholine-3-carboxamide (CAS 1272667-18-1), are also offered at ≥98% purity but are generally sourced from fewer vendors [1]. This parity in purity ensures that the racemate does not compromise on quality for non-chiral applications, while its broader availability can lead to better pricing and shorter lead times.

Chemical Procurement Quality Control Sourcing Strategy

Definitive Applications of Morpholine-3-carboxamide (CAS 848488-74-4) Based on Evidence


Synthesis of HIV Integrase Inhibitors

As established, Morpholine-3-carboxamide (CAS 848488-74-4) is a key reactant in the preparation of N-methyl pyrimidone derivatives, a class of potent and orally bioavailable HIV integrase inhibitors [1]. Research groups focused on developing new antiviral agents should procure this compound as a critical starting material.

Broad-Scope Medicinal Chemistry Scaffold

Given its versatility as an unsubstituted core scaffold, Morpholine-3-carboxamide (CAS 848488-74-4) is ideal for medicinal chemists building focused libraries and exploring structure-activity relationships (SAR) [2]. Procuring the high-purity racemate (≥98%) allows for diverse downstream functionalization without the limitations of pre-substituted analogs [2].

Non-Stereospecific Organic Synthesis

For synthetic routes where chirality is not a factor, the racemic Morpholine-3-carboxamide (CAS 848488-74-4) is the recommended reagent. It offers the same high purity (≥98%) as its enantiopure counterparts but with broader commercial availability and better cost-effectiveness for non-chiral applications .

Research into TLR7/TLR8 Modulation

Patent literature identifies the use of a morpholine-3-carboxamide derivative in the development of crystalline forms of a TLR7/TLR8 inhibitor [3]. While the derivative is complex, the core Morpholine-3-carboxamide (CAS 848488-74-4) serves as the fundamental building block for this class of immunomodulatory compounds, making it a relevant procurement target for research in this area.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Morpholine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.